molecular formula C19H25N3O4S B2600432 2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone CAS No. 851129-73-2

2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone

Cat. No.: B2600432
CAS No.: 851129-73-2
M. Wt: 391.49
InChI Key: QJMBUEOKNYRGCC-UHFFFAOYSA-N
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Description

The compound 2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethoxyphenyl group at position 5 and a thio-linked 3,5-dimethylpiperidin-1-yl ethanone moiety at position 2. The 1,3,4-oxadiazole ring is known for its metabolic stability and ability to engage in hydrogen bonding, which may enhance target binding .

Properties

IUPAC Name

2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-12-7-13(2)10-22(9-12)17(23)11-27-19-21-20-18(26-19)15-8-14(24-3)5-6-16(15)25-4/h5-6,8,12-13H,7,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMBUEOKNYRGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the thioether linkage: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Attachment of the dimethoxyphenyl group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Incorporation of the dimethylpiperidinyl group: Finally, the dimethylpiperidinyl group is attached through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and selectivity, while the dimethylpiperidinyl group can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Pyrimidine-Modified Oxadiazole Derivatives

Compounds synthesized by Kaya et al. (2017) include 2-[(5-(3-(pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio)]-1-(4-substituted)ethan-1-one derivatives (e.g., Compound B ). Key differences include:

  • Substituent Chemistry : Compound A uses a 2,5-dimethoxyphenyl group, while Compound B incorporates a pyrimidinylthio-propyl chain. The dimethoxyphenyl group in A may enhance electron-donating effects and π-π stacking, whereas the pyrimidine in B could improve DNA intercalation or kinase inhibition .
  • Structural variations suggest A’s dimethoxyphenyl group may offer improved selectivity compared to B’s pyrimidine-based derivatives .
Table 1: Key Structural Differences
Compound Core Structure R1 (Position 5) R2 (Position 2)
A 1,3,4-oxadiazole 2,5-Dimethoxyphenyl 3,5-Dimethylpiperidinyl
B 1,3,4-oxadiazole Pyrimidinylthio-propyl Phenacyl derivatives

Comparison with Thiadiazole Analogues

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone (Compound C, ) replaces the oxadiazole ring with a 1,3,4-thiadiazole core. Key distinctions:

  • Bioactivity : Thiadiazoles are associated with antimicrobial activity, whereas oxadiazoles (as in A) are more commonly linked to anticancer effects. This suggests divergent therapeutic applications .

Comparison with Piperidine/Piperazine Derivatives

The compound N-(2,5-dimethylphenyl)-2-[[1-(3,5-dimethylpiperidin-1-yl)-1-oxopropan-2-yl]-methylamino]acetamide (Compound D, ) shares the 3,5-dimethylpiperidinyl group with Compound A. Notably:

  • Lipophilicity : Both compounds leverage the dimethylpiperidine moiety to enhance membrane permeability. However, Compound A’s oxadiazole-thio linker may reduce metabolic degradation compared to D’s amide backbone .
  • Target Selectivity : Piperidine derivatives often target neurological or inflammatory pathways, but A’s oxadiazole-phenyl system may redirect activity toward kinase or topoisomerase inhibition .

Comparison with Sulfonyl-Linked Oxadiazoles

2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1-piperidin-1-yl-ethanone (Compound E, ) features a sulfonyl group instead of A’s thioether linkage. Differences include:

  • Substituent Effects : E’s chlorothiophene group may confer distinct halogen-bonding interactions, whereas A’s dimethoxyphenyl group prioritizes aromatic stacking .

Research Findings and Implications

  • Synthetic Routes : Compound A’s synthesis likely parallels methods described in and , involving nucleophilic substitution between oxadiazole-thiols and halogenated ketones. However, its 3,5-dimethylpiperidinyl group may require specialized amine protection strategies .
  • Cytotoxicity Screening : While validates the MTT assay for evaluating similar compounds, A’s activity remains unquantified in the provided evidence. Structural analogs (e.g., B, C, E) suggest moderate to potent activity, warranting further empirical testing .

Biological Activity

The compound 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and molecular interactions based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O6SC_{20}H_{23}N_3O_6S, with a molecular weight of approximately 429.45 g/mol. The structure features a 1,3,4-oxadiazole ring which is known for its biological activity, linked through a thioether to a piperidine moiety.

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. A study highlighted the efficacy of various oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance:

  • Compounds with similar structures showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
22aStaphylococcus aureus1.56
22bBacillus subtilis0.78
21cMycobacterium tuberculosis4–8

The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of key bacterial enzymes. For example:

  • The binding affinity to the active site of the mycobacterial enoyl reductase (InhA) enzyme has been demonstrated, disrupting fatty acid biosynthesis essential for cell wall integrity .

Neuroprotective Effects

Some derivatives of oxadiazoles have also shown neuroprotective properties. The presence of piperidine in the structure is thought to enhance these effects by modulating neurotransmitter systems or providing antioxidant benefits .

Case Studies

Several case studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

  • Antitubercular Activity : A series of studies demonstrated that oxadiazole derivatives effectively inhibited Mycobacterium tuberculosis, both in active and dormant states. These studies involved molecular docking simulations to predict binding interactions with target proteins .
  • Neuroprotective Studies : In vitro studies indicated that certain oxadiazole derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .

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